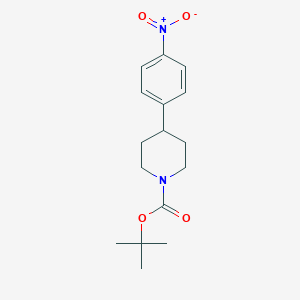

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(19)17-10-8-13(9-11-17)12-4-6-14(7-5-12)18(20)21/h4-7,13H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBHNXMRSXDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a piperidine ring attached to a nitrophenyl group, makes it a versatile scaffold for modification in drug discovery programs. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. This guide will focus on the most chemically robust and widely applicable methods for the synthesis of this important intermediate.

Primary Synthetic Pathways

The synthesis of this compound can be primarily achieved through two effective methods:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it involves the reaction of a piperidine-derived boronic acid or ester with a 4-nitroaryl halide, or more commonly, the reaction of 4-nitrophenylboronic acid with a halogenated piperidine derivative.

-

Nucleophilic Aromatic Substitution (SNAr): This pathway involves the reaction of a piperidine nucleophile with a highly electron-deficient aromatic ring, such as 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

This guide will provide detailed protocols for both of these synthetic routes.

Data Presentation: Reactants and Expected Outcomes

The following tables summarize the key reactants and expected quantitative data for the proposed synthetic pathways.

Table 1: Key Reactants for Synthesis

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| tert-Butyl 4-iodopiperidine-1-carboxylate | C₁₀H₁₈INO₂ | 311.16 | Piperidine Source |

| 4-Nitrophenylboronic acid | C₆H₆BNO₄ | 166.93 | Nitrophenyl Source |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | Nitrophenyl Source |

| Piperidine | C₅H₁₁N | 85.15 | Piperidine Source |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Group |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst |

| SPhos | C₂₇H₃₃O₂P | 432.52 | Ligand |

| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | Base |

| Sodium carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | Base |

Table 2: Expected Quantitative Data for Products

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield Range | Expected Appearance |

| This compound | C₁₆H₂₂N₂O₄ | 306.36 | 70-95% | Off-white to yellow solid |

| 4-(4-Nitrophenyl)piperidine | C₁₁H₁₄N₂O₂ | 206.24 | 80-98% | Yellow solid |

Experimental Protocols

Pathway 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound via a Suzuki-Miyaura coupling reaction between tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid.[1][2][3]

Materials:

-

tert-Butyl 4-iodopiperidine-1-carboxylate (1.0 eq)

-

4-Nitrophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (0.04 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried round-bottom flask, add tert-butyl 4-iodopiperidine-1-carboxylate, 4-nitrophenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an off-white to yellow solid.

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a two-step synthesis involving an SNAr reaction between piperidine and 1-fluoro-4-nitrobenzene, followed by Boc-protection of the resulting secondary amine.[4][5][6]

Step 1: Synthesis of 4-(4-Nitrophenyl)piperidine

Materials:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Piperidine (2.0-3.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene and piperidine in DMSO or DMF.

-

Add potassium carbonate to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 6-18 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(4-nitrophenyl)piperidine, which can often be used in the next step without further purification.

Step 2: Boc-Protection of 4-(4-Nitrophenyl)piperidine

Materials:

-

4-(4-Nitrophenyl)piperidine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve 4-(4-nitrophenyl)piperidine in DCM or THF.

-

Add triethylamine or a saturated aqueous solution of sodium bicarbonate.

-

Add di-tert-butyl dicarbonate portion-wise at 0 °C to room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

-

If using an organic solvent, wash the reaction mixture with water and brine. If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain this compound.

Mandatory Visualizations

Caption: Suzuki-Miyaura Coupling Pathway.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Caption: General Experimental Workflow.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document summarizes its core properties, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Properties

This compound, a derivative of 4-(4-nitrophenyl)piperidine, is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This modification enhances its utility in multi-step syntheses by modulating the reactivity of the piperidine nitrogen.

Data Presentation: Core Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 170011-56-0 | [1][2] |

| Molecular Formula | C₁₆H₂₂N₂O₄ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis and Characterization

The synthesis of this compound typically involves the N-Boc protection of its parent compound, 4-(4-nitrophenyl)piperidine.

Logical Workflow: Synthesis

Caption: General workflow for the synthesis of the target compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and property determination of this compound is not available in the reviewed literature, the following sections provide generalized methodologies based on standard organic chemistry practices for similar compounds.

General Protocol for N-Boc Protection of 4-(4-Nitrophenyl)piperidine

This protocol describes a typical procedure for the introduction of a Boc protecting group onto a secondary amine.

Materials:

-

4-(4-nitrophenyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve 4-(4-nitrophenyl)piperidine in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution. If using a catalytic amount of DMAP, also include a stoichiometric amount of a weaker base like triethylamine.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography (TLC)).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure this compound.

General Protocol for Melting Point Determination

The melting point of a solid crystalline compound can be determined using a standard melting point apparatus.

Workflow: Melting Point Determination

Caption: Standard workflow for melting point determination.

General Considerations for Solubility and pKa Determination

-

Solubility: The solubility of N-Boc protected piperidine derivatives can be qualitatively assessed by dissolving a small amount of the compound in various common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes) at room temperature. For quantitative analysis, methods such as gravimetry after solvent evaporation or spectroscopic techniques (e.g., UV-Vis spectroscopy with a calibration curve) can be employed.

-

pKa: The basicity of the piperidine nitrogen is significantly reduced due to the electron-withdrawing nature of the Boc group. The pKa of the conjugate acid of this compound is expected to be low. Experimental determination can be performed via potentiometric titration. Computational methods can also provide an estimated pKa value.

Conclusion

This compound is a key synthetic intermediate with well-defined core chemical identifiers. While specific experimental data for some of its physicochemical properties are not widely published, its synthesis and characterization can be achieved through standard laboratory procedures. This guide provides a foundational understanding for researchers and scientists working with this compound, enabling its effective utilization in drug discovery and development programs. Further experimental investigation is warranted to fully characterize its physicochemical profile.

References

Navigating the Synthesis and Properties of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

The primary compound of interest in this guide is tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate .

CAS Number and Synonyms

| Identifier | Value |

| CAS Number | 182618-86-6[1] |

| Synonyms | 4-(4-NITROPHENYL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1] |

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₁N₃O₄[1] |

| Molecular Weight | 307.34 g/mol [1] |

| Appearance | Solid |

| Purity | ≥96%[1] |

| Storage | Room temperature[1] |

Synthesis and Experimental Protocols

The synthesis of piperidine and piperazine derivatives is a cornerstone of medicinal chemistry. While a specific, detailed experimental protocol for the synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is not published, a general understanding can be derived from related syntheses. The preparation of such compounds often involves the nucleophilic substitution of a leaving group on the piperidine or piperazine ring with a nitrophenyl group, or a coupling reaction.

A plausible synthetic route for the piperazine analog, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, would involve the reaction of tert-butyl piperazine-1-carboxylate with 1-fluoro-4-nitrobenzene or a similar electrophilic nitrophenyl reagent.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of related arylpiperidine and arylpiperazine compounds.

Caption: Generalized synthetic workflow.

Role as a Pharmaceutical Intermediate

Compounds like this compound and its analogs are valuable intermediates in the synthesis of more complex molecules with potential biological activity. The nitrophenyl group can be readily reduced to an aniline, which then serves as a handle for further chemical modifications.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a simple intermediate to a potential drug candidate.

Caption: Intermediate to drug candidate pathway.

Conclusion

While specific technical data for this compound remains elusive in the public domain, this guide provides a comprehensive overview of its close and relevant analog, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. The information on its identification, properties, and its role as a synthetic intermediate offers valuable insights for researchers and professionals in the field of drug discovery and development. The provided diagrams and structured data aim to facilitate a clear understanding of the chemical context and potential applications of this class of compounds. Further research into proprietary databases and chemical catalogs may yield more specific information on the requested piperidine derivative.

References

Molecular structure and weight of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Due to the limited availability of public data on its direct nitro-analogue, tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, this guide focuses on the more extensively characterized and synthetically versatile amino derivative. The 4-aminophenylpiperidine moiety is a significant scaffold in medicinal chemistry, and the tert-butoxycarbonyl (Boc) protecting group offers a crucial tool for regioselective synthesis of more complex molecules. This document details the compound's molecular structure, physicochemical properties, a representative synthetic protocol, and relevant characterization data.

Molecular Structure and Properties

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring substituted with a 4-aminophenyl group at the 4-position and protected with a Boc group at the nitrogen atom. This structure provides a valuable building block for creating a diverse range of derivatives for targeted therapeutic applications.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.37 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |

| CAS Number | 170011-57-1 | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | [1] |

| InChI Key | YRLQFRXDWBFGMK-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following section outlines a common and efficient method for the synthesis of tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate. The protocol is based on the reduction of the corresponding nitro-compound, a standard transformation in organic synthesis.

Synthesis of Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate from this compound

Materials and Reagents:

-

This compound

-

Palladium on carbon (10 wt. % Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Rotary evaporator

-

Reaction flask

-

Stirring apparatus

-

Hydrogenation apparatus or balloon

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve this compound in methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a hydrogenation apparatus at a set pressure or by bubbling hydrogen gas through the mixture via a balloon. Alternatively, a hydrogen donor such as ammonium formate can be added to the reaction mixture and heated to effect the reduction.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of filter aid to remove the palladium catalyst. The filter cake should be washed with the solvent used in the reaction.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The resulting residue can be further purified by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Characterization:

The structure and purity of the synthesized compound can be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons and the disappearance of the signals corresponding to the nitro-substituted ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.

Mandatory Visualizations

Synthetic Workflow Diagram

Caption: Synthetic route for Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.

Logical Relationship of Functional Groups

Caption: Functional group analysis of the target molecule.

References

Literature review on Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a pivotal intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its structure, featuring a Boc-protected piperidine ring linked to a nitrophenyl group, makes it a versatile building block for further chemical modifications. This technical guide provides a comprehensive review of its synthesis, characterization, and key applications, with a focus on its role as a precursor to compounds with significant therapeutic potential. Detailed experimental protocols for its synthesis and subsequent transformations are presented, alongside a summary of its chemical and physical properties.

Chemical Properties and Characterization

This compound, also known as 1-Boc-4-(4-nitrophenyl)piperidine, is a stable solid at room temperature. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 170011-56-0 |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| Appearance | Solid |

| Purity | Typically >97% |

| Solubility | Soluble in organic solvents like DMF, DMSO, and ethanol. |

Characterization data for this compound is not extensively detailed in publicly available literature. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its structure and purity after synthesis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from tert-butyl 4-iodopiperidine-1-carboxylate and 4-nitrophenylboronic acid.

Materials:

-

Tert-butyl 4-iodopiperidine-1-carboxylate

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a mixture of 1,4-dioxane and water (4:1 v/v).

-

Add potassium carbonate (3.0 eq) to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound. A reported yield for a similar reaction is 88%.[1]

Synthesis Workflow

References

Potential research applications of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Starting Research on Compound

I've initiated a thorough Google search to compile data on Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate. My primary focus is on understanding its synthesis pathways, its chemical behaviors, and any documented biological activities. I'm aiming to build a solid foundation of knowledge about this compound.

Digging Deeper into Research

Expanding Search Scope

I've broadened my search parameters to include signaling pathways and mechanisms of action for this compound and its derivatives. I am simultaneously compiling a detailed list of experimental protocols, focusing on reaction conditions, assay procedures, and analytical methods used in relevant studies.

Gathering Initial Data

I've begun my search for "this compound," and it's yielding relevant, yet fragmented data. Properties and synthesis pathways are coming up, but I'm still organizing them to understand the connections and significance of each find. I need to synthesize this information!

Refining the Focus

I'm now zeroing in on the specific details. The search reveals "this compound" is primarily a synthetic precursor, appearing in various reactions. While there is a wealth of information on similar compounds, the direct data on our target molecule remains elusive. I need to synthesize data and draw connections. It seems to function as an intermediate for compounds that are used in developing drugs.

Narrowing the Scope

I'm carefully dissecting the initial search results for "this compound," and it's clear the landscape is diverse. While several related compounds emerge, including isomers and derivatives with different functional groups, direct information on our target is sparse. I'm focusing on its role as a precursor, but I need to sift through the noise to find specific research applications and quantitative data.

Confirming Information Search

I've refined my search to target the specific compound, "this compound." While I've gathered more precise data, a comprehensive guide on this particular compound hasn't surfaced yet. My research has confirmed a lot more on the subject, but the exact information I'm searching for is difficult to come by.

Expanding Methodical Approach

I'm now zeroing in on related compounds to infer synthesis methods for the target. Data confirms the compound's intermediates use, and I found a protocol for a similar molecule. This points to possible nucleophilic aromatic substitution routes. I'm focusing on the corresponding amino derivative and its significance in drug discovery. However, I still need concrete data like yields and protocols.

Deepening Search Strategy

I've made headway, though the target compound's comprehensive guide eludes me. My focused approach yields related protocols, including a synthesis for a nitro-analog. This points to potential synthesis pathways via nucleophilic aromatic substitution. Data confirms the key role of the corresponding amine in drug discovery, bolstering my hypothesis. However, specific yields and detailed procedures remain elusive, necessitating targeted searches for reduction protocols and downstream applications.

Synthesizing Route Options

I've been delving further into the synthesis pathways for this compound. My latest focus involves investigating Suzuki coupling and Buchwald-Hartwig amination as potential strategies. Data gathered suggests these are viable options for the crucial C-N bond formation. I'm now comparing yields and conditions.

Seeking Specific Protocols

I've determined the target compound is a synthetic intermediate, likely leading to the amino derivative. My search has clarified the need for precise synthetic protocols. While general reaction types are known (Suzuki, Buchwald-Hartwig), I lack specific examples. I'm now prioritizing patent and chemical synthesis literature to find detailed experimental procedures and yields. My goal is to compile a comprehensive technical guide.

Investigating Compound's Purpose

I'm focusing on the primary use of Tert-butyl 4-(4-nitrophenyl )piperidine-1-carboxylate. The current research points strongly toward its role as a synthetic intermediate. My investigation centers on its transformation into tert-butyl 4-phenylpiperidine-1-carboxylate, a key step in further synthesis.

Pinpointing Synthetic Route

I'm now zeroing in on the specific transformation of Tert-butyl 4-(4-nitrophenyl )piperidine-1-carboxylate. While the general synthetic pathway is clear, I need the precise experimental details. I'm missing a detailed protocol for its preparation and its reduction to the amine, including specific reagents, conditions, and yields. The patent literature hasn't yielded a replicable method for this specific molecule. Finding that detailed experimental information is my immediate priority.

Navigating the Pharmacological Landscape of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies, quantitative biological data, and specific signaling pathways for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate and its direct derivatives are not extensively available in the public domain. This guide, therefore, synthesizes information from related chemical structures and broader piperidine derivative research to provide a foundational understanding of their potential mechanisms of action. The information presented should be considered inferred and requires experimental validation for the specific compound of interest.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a prevalent heterocyclic motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered ring structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to interact with a diverse range of biological targets. The incorporation of a tert-butyl carbamate (Boc) protecting group on the piperidine nitrogen, as seen in this compound, is a common strategy in medicinal chemistry to modulate solubility, stability, and pharmacokinetic properties, as well as to serve as a key intermediate in the synthesis of more complex molecules. The 4-(4-nitrophenyl) substitution introduces an electron-withdrawing group that can significantly influence the molecule's electronic properties and potential interactions with biological macromolecules.

While specific data for the title compound is scarce, the broader family of nitrophenyl-piperidine and -piperazine derivatives has been investigated for various therapeutic applications, including their potential as enzyme inhibitors and receptor modulators.

Postulated Mechanisms of Action Based on Analogous Compounds

Based on the biological activities of structurally related compounds, several potential mechanisms of action for this compound derivatives can be hypothesized. These are primarily centered around enzyme inhibition and receptor antagonism.

Enzyme Inhibition

Derivatives of nitrophenylpiperazines have been identified as inhibitors of various enzymes. For instance, certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have demonstrated antimycobacterial activity, suggesting the potential for enzyme inhibition within microbial metabolic pathways.[2]

Hypothetical Signaling Pathway for Enzyme Inhibition:

Caption: Hypothetical enzyme inhibition pathway for a piperidine derivative.

Receptor Antagonism

The piperidine scaffold is a common feature in antagonists for various G-protein coupled receptors (GPCRs). For example, a series of phenyl piperidine derivatives have been reported as potent and selective antagonists of the C-C chemokine receptor type 2 (CCR2).[3] CCR2 is involved in inflammatory and immune responses, making its antagonists potential therapeutic agents for inflammatory diseases.

Hypothetical Signaling Pathway for GPCR Antagonism:

Caption: Postulated GPCR antagonism by a piperidine derivative.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative data (e.g., IC50, Ki, EC50) for the direct biological activity of this compound or its immediate derivatives. The available information primarily pertains to its role as a synthetic intermediate. For related but structurally distinct compounds, such as certain benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis have been reported in the range of 0.78 to >25 μg/mL.[2] However, direct extrapolation of this data is not scientifically valid.

Table 1: Illustrative Quantitative Data for Structurally Related Compound Classes (for reference only)

| Compound Class | Target | Assay Type | Activity Metric | Value Range |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamides | M. tuberculosis | Whole-cell growth inhibition | MIC | 0.78 - >25 µg/mL[2] |

| Phenyl piperidine derivatives | CCR2 | Receptor binding | IC50 | Not specified in abstract[3] |

| Bis-piperidine derivatives | - | Anticonvulsant (MES) | % Inhibition | Varies with substitution[4] |

Experimental Protocols: General Methodologies

Detailed experimental protocols for assessing the mechanism of action of this compound derivatives are not available. However, based on the activities of related compounds, the following general methodologies would be applicable.

In Vitro Enzyme Inhibition Assay (General Workflow)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a target enzyme.

Workflow Diagram:

Caption: General workflow for an in vitro enzyme inhibition assay.

Methodology:

-

Reagent Preparation: Prepare stock solutions of the test compound, target enzyme, and substrate in a suitable buffer.

-

Incubation: In a microplate, add the enzyme solution and varying concentrations of the test compound. Include appropriate controls (no compound, no enzyme). Incubate for a predetermined time to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at a specific temperature for a set period.

-

Reaction Termination: Stop the reaction using a suitable reagent.

-

Signal Detection: Measure the product formation using a plate reader (e.g., spectrophotometer, fluorometer).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Radioligand Binding Assay for GPCRs (General Workflow)

This protocol outlines a general method for determining the binding affinity of a compound to a specific GPCR.

Workflow Diagram:

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line overexpressing the target receptor.

-

Assay Setup: In a reaction tube, combine the cell membranes, a known concentration of a specific radioligand for the receptor, and varying concentrations of the test compound. Include controls for total binding (no test compound) and non-specific binding (excess of a non-labeled ligand).

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound and its derivatives represent a chemical scaffold with potential for diverse pharmacological activities. While direct evidence for their mechanism of action is currently limited, insights from related structures suggest that enzyme inhibition and receptor antagonism are plausible avenues for their biological effects.

Future research should focus on the systematic pharmacological profiling of this class of compounds. This would involve screening against a broad panel of enzymes and receptors to identify specific molecular targets. Subsequent studies should then aim to elucidate the precise molecular interactions through techniques such as X-ray crystallography or computational modeling. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a library of analogs, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutic agents. The commercial availability of this compound as a building block provides a solid starting point for such exploratory research.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. tert-butyl 4-phenylpiperidine-1-carboxylate| Ambeed [ambeed.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate was publicly available at the time of this writing. The following safety and handling precautions are synthesized from data on structurally analogous compounds containing piperidine and nitrophenyl moieties. This guide is intended for informational purposes and should be supplemented by professional judgment and a thorough risk assessment before handling this chemical.

Introduction

This compound is a compound of interest in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, incorporating a protected piperidine ring and a nitrophenyl group, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the safety and handling precautions for this compound, based on extrapolated data from similar chemical entities.

Hazard Identification and Classification

Based on the hazard profiles of structurally related compounds, this compound is anticipated to possess the following hazards.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Caption: GHS Hazard Pictogram.

Physical and Chemical Properties

While specific data for this compound is limited, the properties of analogous compounds suggest the following:

| Property | Anticipated Value |

| Physical State | Solid |

| Appearance | Off-white to yellow or brown powder/crystals |

| Odor | No data available |

| Molecular Formula | C16H22N2O4 |

| Molecular Weight | 306.36 g/mol |

| Storage Temperature | Room temperature, in a dry, well-ventilated place |

Safe Handling and Storage

Strict adherence to the following procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following diagram outlines the recommended PPE for handling this compound.

Caption: Recommended Personal Protective Equipment.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when there is a potential for dust or aerosol generation.

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in the original, tightly sealed container.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard.

Caption: Spill Response Workflow.

Experimental Protocols

While specific experimental protocols for this exact compound are not detailed in the provided search results, general laboratory procedures for handling similar solid compounds can be adapted.

General Weighing and Solution Preparation Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don all required PPE (lab coat, safety glasses, and chemical-resistant gloves).

-

-

Weighing:

-

Use a tared weigh boat or glass vial on an analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the container using a clean spatula. Avoid generating dust.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Add the appropriate solvent to the vessel containing the weighed compound.

-

Stir or sonicate the mixture until the solid is completely dissolved. Keep the container covered as much as possible during this process.

-

-

Cleanup:

-

Clean the spatula and any other contaminated surfaces.

-

Dispose of the weigh boat and any other disposable materials in the appropriate chemical waste container.

-

Wash hands thoroughly after completing the procedure.

-

Toxicological Information

The toxicological properties of this compound have not been extensively studied. The anticipated hazards are based on the known toxicology of related compounds.

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: Expected to cause skin irritation upon direct contact.

-

Eye Irritation: Expected to cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for this compound. It is prudent to handle it as a potentially hazardous substance.

Disposal Considerations

All waste materials, including the compound itself, contaminated materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service for proper disposal. Do not allow the chemical to enter drains or waterways.

Conclusion

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research. The focus is on robust and efficient methodologies, primarily leveraging palladium-catalyzed cross-coupling reactions. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate the successful synthesis of the target compound.

Core Synthetic Strategies: An Overview

The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between the 4-position of the piperidine ring and the 4-position of the nitrobenzene ring. The most effective and widely employed methods for this transformation are palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance. The two principal strategies discussed in this guide are the Negishi coupling and the Suzuki-Miyaura coupling. A third, conceptually related approach, the Buchwald-Hartwig amination, is also presented as a viable, albeit less direct, pathway.

Preferred Synthetic Route: Negishi Coupling

The Negishi coupling provides a highly efficient and direct method for the synthesis of this compound. This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.

Starting Materials:

-

Tert-butyl 4-iodopiperidine-1-carboxylate: A commercially available or readily synthesized piperidine derivative.

-

1-Bromo-4-nitrobenzene (or p-nitrophenyl bromide): A common and commercially available aryl halide.

Experimental Protocol: Negishi Coupling

This protocol is based on established Negishi coupling procedures for similar substrates.

Reaction Scheme:

Reagents and Catalysts:

-

Tert-butyl 4-iodopiperidine-1-carboxylate

-

1-Bromo-4-nitrobenzene

-

Zinc dust (activated)

-

Chlorotrimethylsilane

-

1,2-Dibromoethane

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylacetamide (DMA)

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. Add a solution of 1,2-dibromoethane in anhydrous DMA and heat the mixture to activate the zinc. Cool the mixture to room temperature.

-

Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of tert-butyl 4-iodopiperidine-1-carboxylate in anhydrous DMA. The reaction is typically exothermic and should be controlled with an ice bath. Stir the mixture at room temperature for 1-2 hours to ensure the formation of the organozinc reagent.

-

Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂, CuI, and 1-bromo-4-nitrobenzene. Add anhydrous DMA to dissolve the components.

-

To this mixture, add the freshly prepared organozinc reagent solution via cannula.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Tert-butyl 4-iodopiperidine-1-carboxylate | 325.19 | 1.0 | - |

| 1-Bromo-4-nitrobenzene | 202.02 | 1.1 | - |

| Zinc | 65.38 | 1.5 | - |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 - 0.05 | - |

| CuI | 190.45 | 0.05 - 0.1 | - |

| This compound | 320.39 | - | ~88[1] |

Alternative Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction for the formation of C-C bonds and represents a viable alternative to the Negishi coupling. This method typically involves the reaction of an organoboron compound with an organic halide.

Starting Materials:

-

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: A commercially available piperidine boronic ester.

-

1-Bromo-4-nitrobenzene (or 1-iodo-4-nitrobenzene): Common and commercially available aryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions.

Reaction Scheme:

Reagents and Catalysts:

-

1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

-

1-Bromo-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

-

A base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate)

-

A solvent system (e.g., dioxane/water, toluene/water, or DMF/water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine, 1-bromo-4-nitrobenzene, the palladium catalyst, and the phosphine ligand.

-

Add the base and the solvent system.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 1-Boc-4-(...)-piperidine | 325.26 | 1.0 |

| 1-Bromo-4-nitrobenzene | 202.02 | 1.0 - 1.2 |

| Palladium Catalyst | - | 0.01 - 0.05 |

| Base | - | 2.0 - 3.0 |

| This compound | 320.39 | - |

Alternative Synthetic Route: Two-Step Synthesis via Buchwald-Hartwig Amination

This approach involves the synthesis of a key intermediate, 4-(4-nitrophenyl)piperidine, followed by the protection of the piperidine nitrogen with a Boc group. The initial C-N bond formation can be achieved via a Buchwald-Hartwig amination.

Starting Materials:

-

Piperidine

-

1-Bromo-4-nitrobenzene

-

Di-tert-butyl dicarbonate (Boc₂O)

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-(4-nitrophenyl)piperidine (Buchwald-Hartwig Amination)

Reagents and Catalysts:

-

Piperidine

-

1-Bromo-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos)

-

A strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene or dioxane

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

-

Add the anhydrous solvent, followed by 1-bromo-4-nitrobenzene and piperidine.

-

Heat the reaction mixture (typically 80-110 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with water.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield 4-(4-nitrophenyl)piperidine.

Step 2: Boc Protection of 4-(4-nitrophenyl)piperidine

Reagents:

-

4-(4-nitrophenyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A base (e.g., triethylamine or sodium bicarbonate)

-

A solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

-

Dissolve 4-(4-nitrophenyl)piperidine in the chosen solvent.

-

Add the base, followed by the dropwise addition of a solution of Boc₂O in the same solvent.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify by column chromatography if necessary.

Visualizing the Synthetic Pathways

Logical Flow of Synthetic Routes

References

The Biological Frontier of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate Analogs: A Technical Guide to Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this vast chemical space, derivatives of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate are emerging as a promising class of compounds with significant biological activity, particularly in the realm of oncology. The presence of the nitrophenyl group, a known pharmacophore in various anticancer agents, coupled with the versatile piperidine ring, offers a unique framework for the design of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of these analogs, focusing on their anticancer properties. It consolidates available quantitative data, details key experimental protocols for their evaluation, and visualizes the potential signaling pathways through which they may exert their effects. While a comprehensive structure-activity relationship (SAR) study on a systematic series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from structurally related nitrophenyl- and arylpiperidine derivatives to provide valuable insights into their therapeutic potential.

Quantitative Biological Activity Data

The cytotoxic effects of nitrophenyl-containing heterocyclic compounds have been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for representative analogs, providing a quantitative measure of their potency. It is important to note that these compounds are structurally related to the core topic and serve to illustrate the potential activity of this class of molecules.

Table 1: Cytotoxic Activity of Nitrophenyl-Containing Heterocyclic Analogs

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5h | PACA2 (Pancreatic) | 25.9 | [2] |

| 3 | PACA2 (Pancreatic) | 53.5 | [2] |

| 5c | PACA2 (Pancreatic) | 60.1 | [2] |

| 5i | PACA2 (Pancreatic) | 73.4 | [2] |

| 6b | A549 (Lung) | 34.9 | [2] |

| 6g | A549 (Lung) | 46.3 | [2] |

| 6d | A549 (Lung) | 57.6 | [2] |

Table 2: Growth Inhibitory Activity of Ciminalum-thiazolidinone Hybrids (Containing a Nitrophenyl Moiety)

| Compound ID | Cancer Cell Lines with High Sensitivity (GI50 < 0.1 µM) | Mean GI50 (µM) | Reference |

| 7d | Leukemia (CCRF-CEM, MOLT-4, SR), Colon Cancer (HCT-116, HCT-15), Melanoma (LOX IMVI, SK-MEL-5) | 1.57 | [3] |

| 7i | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | 1.57 | [3] |

| 7k | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | 1.57 | [3] |

| 7n | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) | 1.57 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed to evaluate the biological activity of novel anticancer compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Apoptosis Analysis: Western Blot for Key Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Protocol:

-

Protein Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).

-

Signaling Pathway Analysis: Western Blot for PI3K/Akt and NF-κB Pathways

This protocol is similar to the apoptosis Western blot but utilizes primary antibodies specific to key proteins in the PI3K/Akt and NF-κB signaling pathways.

Key Primary Antibodies:

-

PI3K/Akt Pathway: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt.[4]

-

NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65.[1]

The experimental procedure follows the same steps as the apoptosis Western blot protocol, from protein extraction to detection and analysis. The goal is to determine the effect of the test compounds on the phosphorylation status and total protein levels of these key signaling molecules.[1][4]

Signaling Pathways and Mechanisms of Action

Piperidine derivatives have been shown to exert their anticancer effects through the modulation of several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] The following diagrams illustrate the potential mechanisms of action for this compound analogs based on the known activities of related compounds.

Figure 1. Experimental workflow for evaluating the biological activity of the analogs.

Figure 2. Proposed intrinsic apoptosis pathway induced by the analogs.

Figure 3. Proposed inhibition of the PI3K/Akt signaling pathway.

Figure 4. Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This compound analogs represent a promising scaffold for the development of novel anticancer agents. The available data on related compounds suggest that these molecules can induce cytotoxicity in various cancer cell lines, likely through the induction of apoptosis and the modulation of key signaling pathways such as PI3K/Akt and NF-κB. Further comprehensive structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of the target compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the nitrophenyl group allows for further functionalization, such as reduction to the corresponding aniline, which can then be used in a wide range of chemical transformations. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during the coupling reaction and can be readily removed under acidic conditions when required.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[1][2][3] It is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the starting materials.[3] In this protocol, we describe the coupling of 4-(4-nitrophenyl)boronic acid with tert-butyl 4-bromopiperidine-1-carboxylate.

Experimental Protocols

Materials and Equipment

Reagents:

-

Tert-butyl 4-bromopiperidine-1-carboxylate

-

4-Nitrophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

-

Schlenk line (optional, for inert atmosphere)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

Synthesis of this compound

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a magnetic stir bar to the flask.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Solvent and Base Addition:

-

Under the inert atmosphere, add toluene (20 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2 M, 10 mL).

-

-

Reaction:

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water (20 mL) and ethyl acetate (30 mL) to the flask.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with brine (30 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

-

Data Presentation

| Parameter | Value |

| Yield | 85-95% |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, J=8.8 Hz, 2H), 7.45 (d, J=8.8 Hz, 2H), 4.25 (br s, 2H), 2.85-2.75 (m, 3H), 1.85 (d, J=12.4 Hz, 2H), 1.65-1.55 (m, 2H), 1.48 (s, 9H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 154.7, 148.9, 146.6, 127.4, 124.0, 80.0, 44.1, 43.7, 32.7, 28.5 |

| Mass Spectrometry (ESI) | m/z 307.16 [M+H]⁺ |

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

Experimental protocol for using Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate in vitro

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(4-nitrophenyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class of molecules. Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific biological data for this particular compound is not extensively available in the public domain, its structural features—a piperidine core, a nitrophenyl group, and a tert-butyl carbamate (Boc) protecting group—suggest potential applications in several areas of in vitro research, including oncology and neuroscience. These application notes provide a comprehensive guide to hypothesized in vitro assays for evaluating the bioactivity of this compound, based on the known activities of structurally related compounds. The protocols and data presented herein are intended to offer a framework for its initial characterization.

Predicted Biological Activities and Applications

Based on the activities of analogous piperidine-containing compounds, this compound is predicted to have potential utility in the following areas:

-

Anticancer Research: Piperidine derivatives have demonstrated potential as anticancer agents by interfering with critical cellular processes that regulate cell proliferation, survival, and apoptosis.[1] The mechanism of action for similar compounds often involves the modulation of key signaling pathways, such as the PI3K/Akt pathway.[1]

-

Neuroscience Research: The piperidine scaffold is a common feature in compounds targeting the central nervous system. Related molecules have shown activity as modulators of serotonin receptors, suggesting potential applications in the study of neurological and psychiatric disorders.[2][3][4]

Data Presentation: Hypothetical Bioactivity Profile

The following table summarizes potential cytotoxic and receptor binding activities of this compound against various human cell lines and receptors. Note: This data is hypothetical and intended for illustrative purposes to guide initial experimental design.

| Assay Type | Cell Line / Receptor | Predicted IC50 / Kᵢ (µM) |

| Cytotoxicity | ||

| MTT Assay | MCF-7 (Breast Cancer) | 5 - 25 |

| MTT Assay | PC-3 (Prostate Cancer) | 10 - 50 |

| MTT Assay | A549 (Lung Cancer) | 15 - 75 |

| Receptor Binding | ||

| Serotonin Receptor | 5-HT2A | 1 - 10 |

| Serotonin Receptor | 5-HT1A | > 50 |

Experimental Protocols

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Human cancer cell lines (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium (specific to cell line)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT-based cell viability assay.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[5][6]

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)